![molecular formula C20H23NO12 B016187 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside CAS No. 14131-42-1](/img/structure/B16187.png)
4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside involves stereoselective methods that enable the formation of α-D-glucopyranosyl linked oligosaccharides containing anomeric 4-nitrophenyl groups. Such methods utilize key glycosyl donors for the efficient synthesis of this compound and related oligosaccharides (Jain & Matta, 1992).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated using crystallographic methods. The compound adopts a 3C5 chair conformation, with all substituents positioned equatorially, indicating specific spatial arrangements that influence its reactivity and interactions (Abboud, Toporek, & Horenstein, 1997).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including glycoside hydrolysis, facilitated by its structural features. The reactivity is influenced by the presence of the nitrophenyl group and the acetyl protections, which can be manipulated to achieve specific synthetic goals (Camilleri et al., 1994).
Physical Properties Analysis
The physical properties, including crystal structure and solid-state NMR analysis, reveal the compound's specific conformational characteristics and molecular interactions. These studies demonstrate that except in specific instances, the crystals of related compounds have one molecule in the independent part of the crystal unit cell, reflecting on their physical stability and behavior (Temeriusz et al., 2005).
Scientific Research Applications
Organic Synthesis and Structural Analysis
4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside serves as an intermediate in the synthesis of complex oligosaccharides and glycoconjugates. Its utility in organic synthesis is demonstrated by its involvement in the preparation of modified oligosaccharides for studying carbohydrate-protein interactions. For example, its role in synthesizing methyl 4-O-(4-alpha-D-glucopyranosyloxy-4-methoxybutyl)-alpha-D-glucopyranoside, which competes with natural substrates in enzyme assays, highlights its importance in bioorganic chemistry (Jegge & Lehmann, 1984). Additionally, its application in creating 4-nitrophenyl 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-mannopyranosides, through selective reductions and subsequent de-O-acetylation, further exemplifies its versatility in synthesizing a variety of glycosidic structures (Popelová et al., 2005).
The crystal structure analysis of this compound provides insight into its stereochemistry, which is essential for designing glycosylation reactions. The study by Abboud, Toporek, and Horenstein (1997) determined its crystal structure, revealing that all substituents are in equatorial positions, which is crucial for understanding its reactivity and interactions with other molecules (Abboud et al., 1997).
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in lactose metabolism .
Mode of Action
This compound acts as a substrate for β-galactosidase . The interaction between the compound and its target enzyme leads to the formation of a yellow compound .
Biochemical Pathways
The compound is involved in the lactose metabolism pathway . It is used in research studies to investigate the activity of β-galactosidase . The compound’s interaction with β-galactosidase can affect the downstream effects of this pathway.
Result of Action
The action of this compound results in the formation of a yellow compound . This can be quantified spectrophotometrically , providing a measurable outcome of the compound’s interaction with β-galactosidase.
Future Directions
The future directions of research involving 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside are not explicitly mentioned in the search results. However, given its role as a substrate in enzymatic reactions, it may continue to be used in studies investigating the mechanisms and inhibition of these enzymes .
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUISCKWILNFIL-OBKDMQGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00535564 | |
Record name | 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00535564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14131-42-1 | |
Record name | 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00535564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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